molecular formula C18H18N4O6S B2800896 ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 1173368-29-0

ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2800896
CAS No.: 1173368-29-0
M. Wt: 418.42
InChI Key: XNUNDDVBWYHIMJ-HNENSFHCSA-N
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Description

Ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol core linked to a 3-methoxy-1-methylpyrazole-4-carbonyl imino group and an ethyl acetate side chain.

Properties

IUPAC Name

ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S/c1-4-26-15(23)8-22-11-5-12-13(28-9-27-12)6-14(11)29-18(22)19-16(24)10-7-21(2)20-17(10)25-3/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNDDVBWYHIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CN(N=C4OC)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include ethyl acetate, methoxy compounds, and thiazole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various effects, depending on the target and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole Derivatives

(a) Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)
  • Structure : Features a benzothiazole fused to a pyrazolo-pyridine system with a phenyl substituent and an ester group.
  • Synthesis: Prepared via condensation of 2-amino-1,3-benzothiazole with a pyrazolo-pyridine precursor under acidic reflux (33% yield) .
  • Key Differences: Lacks the [1,3]dioxolo ring and pyrazole carbonyl imino group present in the target compound. The phenyl group may enhance aromatic stacking but reduce solubility compared to the target’s methoxy-pyrazole moiety.
(b) 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Structure: Incorporates a spiro system with benzothiazole and dimethylaminophenyl groups.
  • Synthesis: Derived from reactions involving benzothiazol-2-yl-imino intermediates and spirocyclic diketones .
  • Key Differences: The spiro architecture contrasts with the fused dioxolo-benzothiazol system in the target. The dimethylamino group introduces strong electron-donating effects, which may differ from the methoxy-pyrazole’s electronic profile.

Pyrazole-Containing Compounds

(a) Ethyl 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate (6)
  • Structure : Contains a pyrazole ring with a 4-methoxybenzyl substituent and an ethyl ester.
  • Synthesis : Synthesized via Ru-catalyzed decarboxylative N-alkylation, highlighting a modern catalytic approach .
  • Key Differences : Simpler structure lacking fused heterocyclic systems. The 4-methoxybenzyl group may confer different steric and electronic properties compared to the target’s 3-methoxy-1-methylpyrazole unit.
(b) (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
  • Structure : Combines pyrazole with thiophene and ester functionalities.
  • Synthesis: Formed via a multicomponent reaction involving malononitrile or ethyl cyanoacetate .
  • Key Differences: Thiophene replaces benzothiazole, altering conjugation and redox properties. The amino-hydroxy-pyrazole moiety differs from the target’s methoxy-methylpyrazole group.

Ester-Functionalized Heterocycles

The ethyl acetate group in the target compound is a common feature in analogs like 7g and 6 . However, steric hindrance from the fused dioxolo-benzothiazol system in the target may reduce ester reactivity compared to simpler analogs.

Research Findings and Implications

  • However, the fused dioxolo-benzothiazol system may require specialized annulation techniques.
  • Electronic Effects : The [1,3]dioxolo ring in the target likely enhances electron density in the benzothiazol core, contrasting with electron-withdrawing groups in analogs like 7g .
  • Applications : Benzothiazole and pyrazole derivatives are prevalent in drug discovery (e.g., kinase inhibitors) and materials science (e.g., OLEDs). The target’s unique structure may offer advantages in binding specificity or charge transport properties .

Biological Activity

Ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that possesses a unique structural configuration combining various functional groups. This compound is being studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name: This compound . Its molecular formula is C18H18N4O6SC_{18}H_{18}N_{4}O_{6}S with a molecular weight of approximately 410.4 g/mol. The presence of the pyrazole ring and benzothiazole moiety contributes to its biological activity.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biochemical responses depending on the cellular context.

Biological Activities

Research indicates that compounds containing pyrazole and benzothiazole structures exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that related pyrazole derivatives possess significant antimicrobial properties. For instance, compounds have shown effectiveness against various bacterial strains such as E. coli and Bacillus subtilis .
  • Anti-inflammatory Effects : this compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives. Research has indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 .
  • Potential Anticancer Activity : Some studies suggest that benzothiazole derivatives may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds demonstrated significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial Evaluation : Research conducted on a variety of substituted pyrazoles revealed promising results against multidrug-resistant bacterial strains. The activity was assessed using standard microbiological methods .

Comparative Analysis

The following table summarizes the biological activities reported for related compounds:

Compound TypeActivityReference
Pyrazole DerivativesAntimicrobial
BenzothiazolesAnticancer
PyrazolesAnti-inflammatory

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps involve:

  • Reflux conditions : Ethanol with glacial acetic acid as a catalyst for imine formation (e.g., 4-amino-triazole derivatives reacting with substituted aldehydes) .
  • Cyclization : Controlled temperature (80–120°C) in polar aprotic solvents (e.g., DMF) to form the benzothiazole-dioxolo fused ring system .
  • Esterification : Ethyl acetate or acetyl chloride under anhydrous conditions to introduce the terminal ester group . Critical parameters : Solvent polarity, reaction time (4–24 hours), and stoichiometric ratios of reactants .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify regiochemistry of the pyrazole and benzothiazole moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Confirmation of empirical formula (e.g., C, H, N content within ±0.3% theoretical values) .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Use Design of Experiments (DoE) methodologies:

  • Factorial Design : Test variables like temperature (60–140°C), solvent (ethanol vs. DMF), and catalyst loading (0.1–1.0 eq acetic acid) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict maximum yield (e.g., 78% yield at 100°C in ethanol with 0.5 eq catalyst) .
  • Purification Strategies : Gradient silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to remove byproducts .

Q. What computational approaches assist in designing synthetic routes or predicting reactivity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states of imine formation and cyclization steps .
  • Reaction Path Search Algorithms : Identify low-energy pathways for benzothiazole ring closure (e.g., using the GRRM17 software) .
  • Machine Learning (ML) : Train models on existing benzothiazole synthesis data to predict solvent compatibility and reaction kinetics .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and negative controls to minimize variability .
  • Dose-Response Analysis : Compare IC50 values under identical conditions (pH, temperature, incubation time) .
  • Structural Analogues : Test derivatives with modified pyrazole or benzothiazole substituents to isolate activity-contributing groups .

Q. What strategies are used to assess the compound’s stability under varying experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions (pH 1–13) for 24–72 hours, followed by HPLC to quantify degradation products .
  • Kinetic Stability Analysis : Monitor half-life (t1/2) in buffer solutions at 37°C using UV-Vis spectroscopy .

Q. How do structural modifications to the pyrazole or benzothiazole moieties influence bioactivity?

  • Pyrazole Substituents : Methoxy groups at position 3 enhance metabolic stability but reduce solubility; methyl groups at position 1 improve lipophilicity .
  • Benzothiazole Modifications : Electron-withdrawing groups (e.g., -NO2) increase electrophilicity, potentially enhancing kinase inhibition .
  • Dioxolo Bridge : The fused dioxolo ring restricts conformational flexibility, altering binding affinity to target proteins .

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